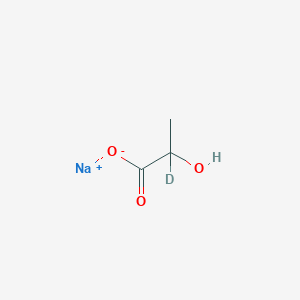
Sodium;2-deuterio-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-deuterio-2-hydroxypropanoate is a deuterated form of sodium lactate, where one of the hydrogen atoms is replaced by deuterium. This compound is of interest in various scientific fields due to its unique properties imparted by the presence of deuterium, which can influence reaction kinetics and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-deuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved through hydrogen-deuterium exchange reactions, where sodium lactate is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium . Another method involves the direct synthesis using deuterated reactants, which can provide highly pure deuterated compounds but at a higher cost .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale hydrogen-deuterium exchange processes. These processes require specialized equipment to handle deuterium gas and ensure the complete substitution of hydrogen atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-deuterio-2-hydroxypropanoate undergoes similar chemical reactions as its non-deuterated counterpart, sodium lactate. These reactions include:
Oxidation: this compound can be oxidized to form sodium pyruvate.
Reduction: It can be reduced back to sodium lactate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Sodium pyruvate.
Reduction: Sodium lactate.
Substitution: Various substituted lactates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;2-deuterio-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving lactate.
Medicine: Investigated for its potential in reducing metabolic rates and extending the half-life of drugs.
Industry: Utilized in the production of bioplastics and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of sodium;2-deuterio-2-hydroxypropanoate involves its participation in metabolic pathways similar to sodium lactate. The presence of deuterium can alter the reaction kinetics, leading to slower metabolic rates. This can be beneficial in studies requiring prolonged observation of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lactate: The non-deuterated form, commonly used in various applications.
Sodium;2-hydroxypropanoate-d3: Another deuterated form with three deuterium atoms.
Uniqueness
Sodium;2-deuterio-2-hydroxypropanoate is unique due to the presence of a single deuterium atom, which provides a balance between cost and the desired deuterium effect. It offers a distinct advantage in studies where partial deuteration is sufficient to achieve the desired outcomes .
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
113.07 g/mol |
Nom IUPAC |
sodium;2-deuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i2D; |
Clé InChI |
NGSFWBMYFKHRBD-YPAXDSTQSA-M |
SMILES isomérique |
[2H]C(C)(C(=O)[O-])O.[Na+] |
SMILES canonique |
CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


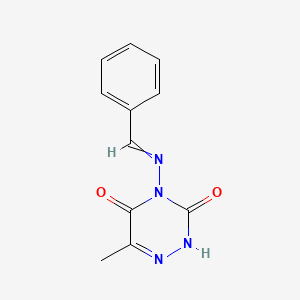
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
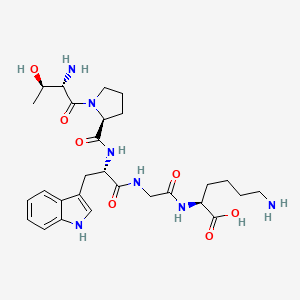
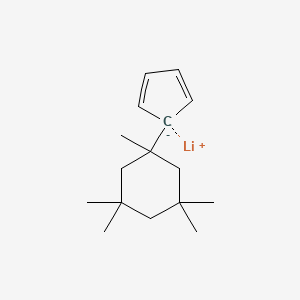
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
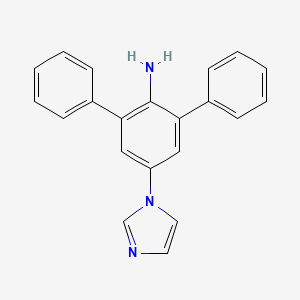
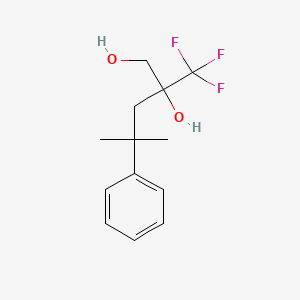

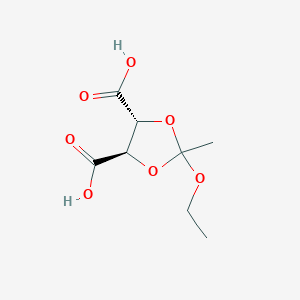
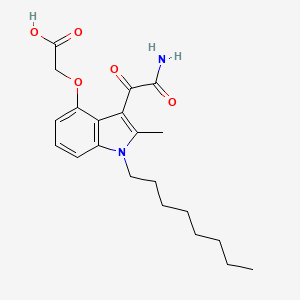
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
